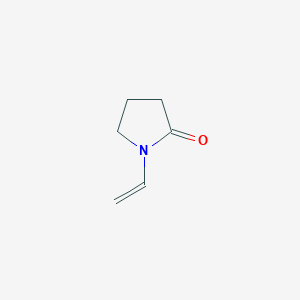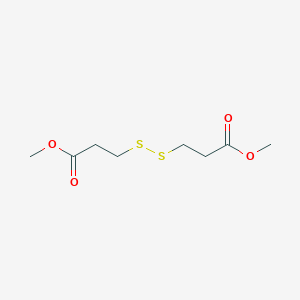
Dichlorodipropylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorodipropylstannane is an organotin compound with the molecular formula C6H14Cl2Sn. It is characterized by the presence of two chlorine atoms and two propyl groups attached to a tin atom. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichlorodipropylstannane can be synthesized through the reaction of tin tetrachloride with propylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate. The general reaction is as follows:
SnCl4+2C3H7MgBr→C6H14Cl2Sn+2MgBrCl
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form tin oxides. Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: This compound can be reduced to form lower oxidation state tin compounds using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the chlorine atoms are replaced by other groups such as alkyl or aryl groups. This is typically achieved using Grignard reagents or organolithium compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, nitric acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; conducted under an inert atmosphere.
Substitution: Grignard reagents, organolithium compounds; reactions are performed in anhydrous solvents under inert conditions.
Major Products:
Oxidation: Tin oxides (e.g., tin dioxide).
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the substituent used.
Scientific Research Applications
Dichlorodipropylstannane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which dichlorodipropylstannane exerts its effects involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function. It can also interact with cellular membranes, affecting their permeability and function. The exact molecular targets and pathways involved are still under investigation, but it is believed that the tin atom plays a crucial role in these interactions.
Comparison with Similar Compounds
Dichlorodimethylstannane: Similar structure but with methyl groups instead of propyl groups.
Dichlorodiethylstannane: Contains ethyl groups instead of propyl groups.
Dichlorodibutylstannane: Contains butyl groups instead of propyl groups.
Comparison: Dichlorodipropylstannane is unique due to the presence of propyl groups, which influence its reactivity and physical properties. Compared to dichlorodimethylstannane and dichlorodiethylstannane, this compound has a higher molecular weight and different solubility characteristics. Its reactivity in substitution reactions may also differ due to the steric effects of the propyl groups.
Properties
CAS No. |
867-36-7 |
|---|---|
Molecular Formula |
C6H14Cl2Sn |
Molecular Weight |
275.79 g/mol |
IUPAC Name |
dipropyltin(2+);dichloride |
InChI |
InChI=1S/2C3H7.2ClH.Sn/c2*1-3-2;;;/h2*1,3H2,2H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
CTRHCENQKGMZLE-UHFFFAOYSA-L |
SMILES |
CCC[Sn](CCC)(Cl)Cl |
Canonical SMILES |
CCC[Sn+2]CCC.[Cl-].[Cl-] |
Key on ui other cas no. |
867-36-7 |
Pictograms |
Acute Toxic; Environmental Hazard |
Synonyms |
Dipropyltin Dichloride ; dichlorodipropyltin; Di-n-Propyltin Dichloride; Dichlorodipropylstannane; Dichlorodipropyltin; Dipropyltin Chloride; NSC 92618 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)









